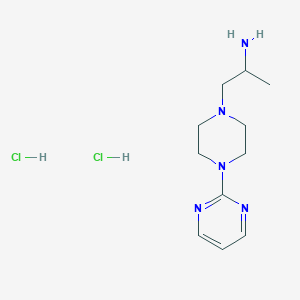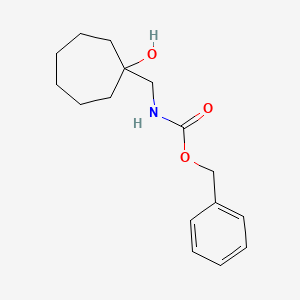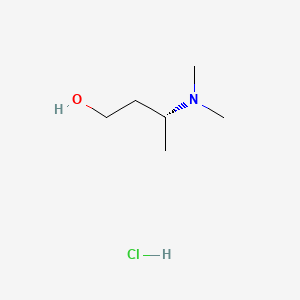
(3R)-3-(dimethylamino)butan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-(dimethylamino)butan-1-ol hydrochloride: is a chemical compound with a specific stereochemistry, characterized by the presence of a dimethylamino group attached to the third carbon of a butanol chain. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(dimethylamino)butan-1-ol hydrochloride typically involves the reaction of (3R)-3-(dimethylamino)butan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:
Reacting (3R)-3-(dimethylamino)butan-1-ol with hydrochloric acid: This is typically done in an aqueous or alcoholic medium.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and efficiency. The process includes:
Bulk reaction: Large quantities of (3R)-3-(dimethylamino)butan-1-ol are reacted with hydrochloric acid in reactors.
Continuous purification: The product is continuously purified using industrial crystallization techniques to ensure consistent quality.
化学反応の分析
Types of Reactions
(3R)-3-(dimethylamino)butan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Ketones and aldehydes: From oxidation reactions.
Secondary and tertiary amines: From reduction reactions.
Various substituted derivatives: From substitution reactions.
科学的研究の応用
(3R)-3-(dimethylamino)butan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用機序
The mechanism of action of (3R)-3-(dimethylamino)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to receptors: It may interact with neurotransmitter receptors in the central nervous system.
Modulating enzyme activity: It can influence the activity of enzymes involved in metabolic pathways.
Altering cellular signaling: The compound may affect intracellular signaling cascades, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
(3S)-3-(dimethylamino)butan-1-ol hydrochloride: The stereoisomer of the compound with different spatial arrangement.
3-(dimethylamino)propan-1-ol hydrochloride: A similar compound with a shorter carbon chain.
N,N-dimethyl-3-hydroxybutylamine hydrochloride: Another related compound with a similar functional group.
Uniqueness
(3R)-3-(dimethylamino)butan-1-ol hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its isomers and analogs. This uniqueness makes it valuable in applications where stereospecific interactions are crucial.
特性
分子式 |
C6H16ClNO |
|---|---|
分子量 |
153.65 g/mol |
IUPAC名 |
(3R)-3-(dimethylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(4-5-8)7(2)3;/h6,8H,4-5H2,1-3H3;1H/t6-;/m1./s1 |
InChIキー |
HURWDNTWZBCMIJ-FYZOBXCZSA-N |
異性体SMILES |
C[C@H](CCO)N(C)C.Cl |
正規SMILES |
CC(CCO)N(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


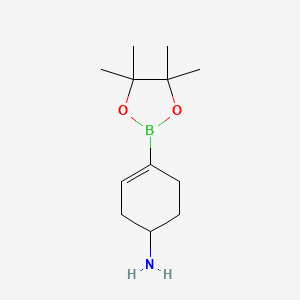
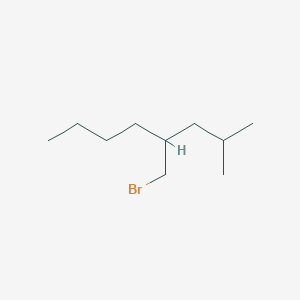
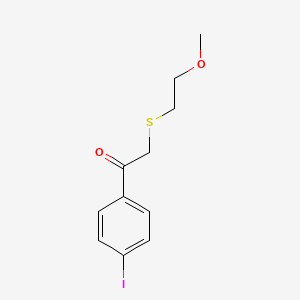
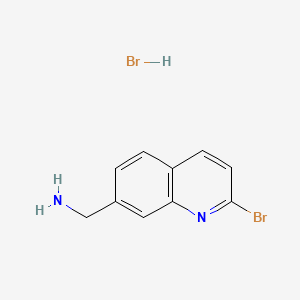
![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
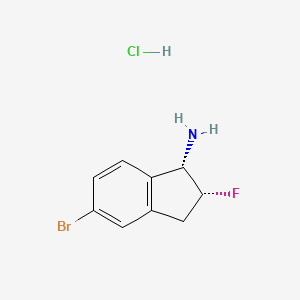
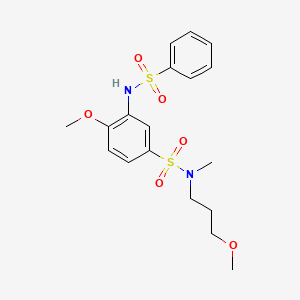
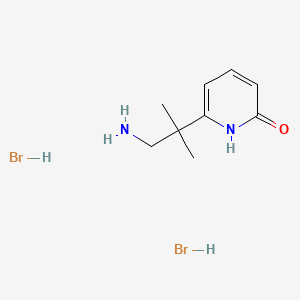
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)
